

# Analytical methods for the quantification of N-cyanoethyl-4-phenetidine.

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## Compound of Interest

Compound Name: *Cyanoethyl-4-phenetidine*

CAS No.: 23609-20-3

Cat. No.: B1221828

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An Application Note and Protocol for the Quantification of N-cyanoethyl-4-phenetidine

## Abstract

N-cyanoethyl-4-phenetidine is a chemical intermediate potentially used in the synthesis of dyes and pharmaceutical agents. As with any chemical process, ensuring the purity and concentration of such intermediates is critical for reaction yield, impurity profiling, and final product quality. This document provides detailed analytical procedures for the robust quantification of N-cyanoethyl-4-phenetidine. We present two orthogonal methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and structural verification. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices and adherence to validation principles outlined in the ICH Q2(R1) guideline.<sup>[1][2][3]</sup>

## Introduction and Analyte Properties

**N-cyanoethyl-4-phenetidine** is a derivative of p-phenetidine[4]. Its structure incorporates three key functional groups that dictate its analytical behavior: an aromatic ether, a secondary amine, and a nitrile group.

- Chemical Structure: 3-(4-ethoxyphenylamino)propanenitrile
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O
- Molecular Weight: 190.24 g/mol

The molecule's aromatic ring and associated auxochromic groups (ether and amino) provide strong UV absorbance, making UV-based detection in HPLC highly effective. The compound possesses moderate polarity, making it amenable to reversed-phase chromatography. Its predicted boiling point and thermal stability allow for analysis by gas chromatography. The parent compound, p-phenetidine, is known to be sensitive to air and light, turning reddish-brown due to oxidation of the amino group.[5][6] This suggests that samples of **N-cyanoethyl-4-phenetidine** should be handled with care, stored under inert gas if possible, and protected from light to prevent degradation.[7]

## Method Selection Rationale

A multi-faceted analytical approach ensures robust and reliable quantification. We have developed two complementary methods:

- **RP-HPLC with UV Detection:** This is the workhorse method for quantitative analysis in most pharmaceutical and chemical laboratories. It offers excellent precision, accuracy, and high throughput for routine purity assessments and assays. The choice of a C18 stationary phase provides a versatile platform for separating the analyte from potential starting materials (like p-phenetidine) and other process-related impurities.[8][9]
- **GC-MS:** This method provides an orthogonal separation mechanism based on analyte volatility and polarity. Its primary advantage is the high specificity afforded by the mass spectrometer. By providing molecular weight and fragmentation data, GC-MS can unequivocally confirm the identity of the analyte peak, distinguishing it from any co-eluting impurities that might have a similar UV spectrum. This is invaluable for impurity identification and as a reference method. The use of gas chromatography is well-established for the analysis of nitriles.[10][11][12]

# Method 1: Quantification by RP-HPLC with UV Detection

This method is designed for the accurate and precise assay of **N-cyanoethyl-4-phenetidine** in solution.

## Principle

The sample is injected into an HPLC system where it is separated on a C18 reversed-phase column. The mobile phase, an aqueous buffer mixed with an organic solvent, elutes the analyte based on its hydrophobicity. A UV detector measures the absorbance of the analyte as it passes through the flow cell, and the resulting peak area is proportional to its concentration.

## Experimental Protocol

### 3.2.1. Reagents and Materials

- Acetonitrile (ACN): HPLC grade or higher.
- Water: HPLC grade or ultrapure (18.2 MΩ·cm).
- Formic Acid: LC-MS grade or equivalent.
- **N-cyanoethyl-4-phenetidine** Reference Standard: Of known purity.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).

### 3.2.2. Instrumentation and Conditions

Parameter	Setting	Rationale
HPLC System	Agilent 1290 Infinity II or equivalent	A high-performance system ensures stable flow rates and low baseline noise.
Column	Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 $\mu$ m	A robust, general-purpose C18 column provides excellent peak shape for aromatic amines.
Mobile Phase	Gradient Elution (See Table 1)	A gradient is used to ensure elution of the main analyte with a good peak shape while clearing any more retained impurities from the column.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 $\mu$ L	A typical injection volume for achieving good sensitivity without overloading the column.
UV Detection	245 nm	The ethoxy-aniline chromophore is expected to have a strong absorbance maximum near this wavelength.
Run Time	15 minutes	Sufficient time for analyte elution and column re-equilibration.

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (ACN)
0.0	70	30
10.0	30	70
10.1	70	30

| 15.0 | 70 | 30 |

### 3.2.3. Sample and Standard Preparation

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of **N-cyanoethyl-4-phenetidine** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Working Standard Solutions:** Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
- **Sample Solution:** Prepare the unknown sample to have a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the diluent.

## Data Analysis and System Suitability

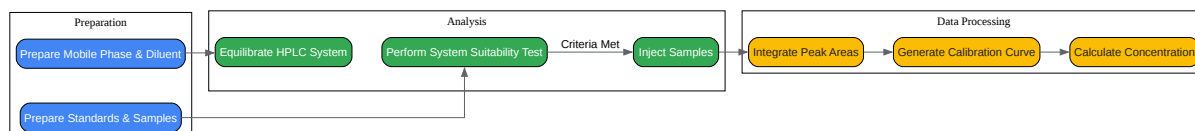
- **Quantification:** Generate a linear regression curve (Peak Area vs. Concentration) from the working standard solutions. Determine the concentration of the unknown sample by interpolating its peak area against the calibration curve.
- **System Suitability:** Before sample analysis, inject a mid-level standard five times. The results must meet the criteria in Table 2.

Table 2: System Suitability Criteria for HPLC

Parameter	Acceptance Criterion	Purpose
Tailing Factor (T)	$T \leq 2.0$	Ensures peak symmetry.
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency.

| Relative Standard Deviation (RSD) of Peak Area |  $\leq 2.0\%$  | Demonstrates injection precision. |

## HPLC Workflow Diagram



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Caption: High-level workflow for HPLC analysis.

## Method 2: Confirmatory Analysis by GC-MS

This method provides definitive identification and quantification of **N-cyanoethyl-4-phenetidine**.

### Principle

A liquid sample is injected into a heated port, where it is vaporized and carried by an inert gas onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the ions by their mass-to-charge ratio ( $m/z$ ), and detects them. The resulting mass spectrum serves as a chemical fingerprint.

## Experimental Protocol

### 4.2.1. Reagents and Materials

- Ethyl Acetate: GC grade or higher.

- **N-cyanoethyl-4-phenetidine** Reference Standard: Of known purity.
- Carrier Gas: Helium (99.999% purity).

## 4.2.2. Instrumentation and Conditions

Parameter	Setting	Rationale
GC-MS System	Agilent 8890 GC with 5977B MSD or equivalent	A standard, reliable system for routine analysis.
Column	HP-5ms, 30 m x 0.25 mm, 0.25 $\mu$ m	A low-bleed, non-polar column suitable for a wide range of semi-volatile compounds.
Inlet Temperature	250 °C	Ensures complete vaporization without thermal degradation.
Injection Mode	Split (20:1)	Prevents column overloading and ensures sharp peaks.
Injection Vol.	1 $\mu$ L	Standard volume for capillary GC.
Carrier Gas	Helium at 1.2 mL/min (Constant Flow)	Inert carrier gas providing good separation efficiency.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min	A temperature program to separate the analyte from solvent and potential impurities.
MS Source Temp.	230 °C	Standard temperature for EI source.
MS Quad Temp.	150 °C	Standard temperature for quadrupole.
Acquisition Mode	Full Scan (m/z 40-400) and SIM	Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Table 3: Suggested Ions for SIM Mode

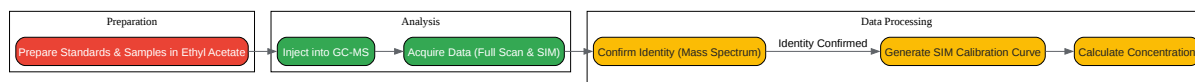
Ion Type	Suggested m/z	Rationale
Quantifier Ion	190.2 (M <sup>+</sup> )	The molecular ion, providing high specificity.
Qualifier Ion 1	135.1	Likely fragment from loss of the cyanoethyl group.

| Qualifier Ion 2 | 108.1 | Likely fragment corresponding to the ethoxyaniline core. |

#### 4.2.3. Sample and Standard Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
- Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.
- Sample Solution: Prepare the unknown sample to have a theoretical concentration within the calibration range using ethyl acetate.

## GC-MS Workflow Diagram



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Caption: High-level workflow for GC-MS analysis.

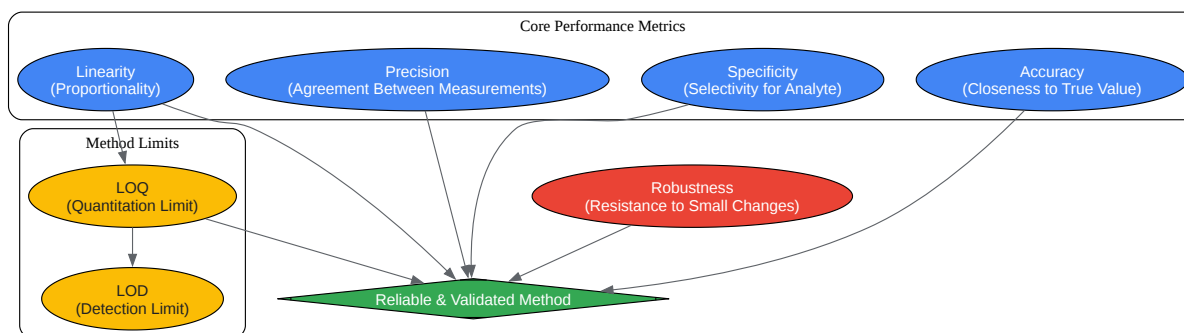
## Method Validation Framework

To ensure that these analytical procedures are suitable for their intended purpose, they must be validated. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[1][3][13]

## Key Validation Parameters

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the HPLC method, this can be demonstrated by peak purity analysis using a diode array detector. For GC-MS, the specificity is inherently high due to the selectivity of mass detection.[3]
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- **Accuracy:** The closeness of test results to the true value. This is typically assessed by spike recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with acceptance criteria of 98-102% recovery.
- **Precision:** Assessed at two levels:
  - **Repeatability (Intra-assay precision):** The precision over a short interval with the same analyst and equipment.
  - **Intermediate Precision:** The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD for both should typically be  $\leq 2\%$ .
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g.,  $\pm 2^\circ\text{C}$  in column temperature,  $\pm 5\%$  in mobile phase organic content).

## Validation Logic Diagram



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Caption: Interrelationship of ICH validation parameters.

## Conclusion

This application note provides two robust, scientifically-grounded methods for the quantification of **N-cyanoethyl-4-phenetidine**. The RP-HPLC-UV method serves as an ideal tool for routine quality control, offering excellent precision and throughput. The GC-MS method provides an orthogonal, confirmatory analysis with high specificity, ensuring the identity and purity of the analyte. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers and analysts can confidently and accurately determine the concentration of **N-cyanoethyl-4-phenetidine**, ensuring the quality and consistency of their chemical processes.

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